Cas no 1872211-86-3 (Sodium 4-(bromomethyl)benzene-1-sulfinate)
Sodium 4-(bromomethyl)benzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- Sodium 4-(bromomethyl)benzene-1-sulfinate
- EN300-722675
- 1872211-86-3
- Sodium4-(bromomethyl)benzene-1-sulfinate
- 4-(bromomethyl)benzenesulfinate
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- Inchi: 1S/C7H7BrO2S.Na/c8-5-6-1-3-7(4-2-6)11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1
- InChI Key: DIVGNSKDYXRIDW-UHFFFAOYSA-M
- SMILES: BrCC1C=CC(=CC=1)S(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 255.91696g/mol
- Monoisotopic Mass: 255.91696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 59.3Ų
Sodium 4-(bromomethyl)benzene-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-722675-1.0g |
sodium 4-(bromomethyl)benzene-1-sulfinate |
1872211-86-3 | 1g |
$0.0 | 2023-06-06 |
Sodium 4-(bromomethyl)benzene-1-sulfinate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Sodium 4-(bromomethyl)benzene-1-sulfinate
Comprehensive Overview of Sodium 4-(bromomethyl)benzene-1-sulfinate (CAS No. 1872211-86-3)
Sodium 4-(bromomethyl)benzene-1-sulfinate (CAS No. 1872211-86-3) is a specialized organic compound widely utilized in pharmaceutical intermediates, material science, and synthetic chemistry. Its unique structure, featuring a bromomethyl group and a sulfinate moiety, makes it a versatile reagent for cross-coupling reactions, polymerization initiators, and functional group transformations. Researchers and industries value this compound for its high reactivity and compatibility with diverse synthetic pathways.
In recent years, the demand for Sodium 4-(bromomethyl)benzene-1-sulfinate has surged due to its role in developing advanced materials, such as conductive polymers and liquid crystals. The compound’s CAS No. 1872211-86-3 is frequently searched in academic databases and patent filings, reflecting its growing importance in green chemistry and sustainable synthesis. Its application in photocatalysis and click chemistry aligns with current trends toward eco-friendly methodologies, addressing global concerns about environmental impact.
From a technical perspective, the bromomethyl group in Sodium 4-(bromomethyl)benzene-1-sulfinate enables nucleophilic substitutions, while the sulfinate anion acts as a leaving group or stabilizer in radical reactions. This dual functionality is pivotal for constructing complex molecular architectures, such as heterocycles and dendrimers. Analytical techniques like NMR spectroscopy and HPLC are commonly employed to verify its purity, ensuring reproducibility in research and industrial processes.
The compound’s stability under controlled conditions and solubility in polar solvents like DMF or water further enhance its practicality. Safety data sheets emphasize proper handling to avoid decomposition, though it is not classified under restricted categories. As synthetic methodologies evolve, Sodium 4-(bromomethyl)benzene-1-sulfinate continues to inspire innovations in drug discovery and nanotechnology, answering frequent search queries about “sulfinate derivatives in medicine” or “bromomethyl applications in organic synthesis.”
In conclusion, Sodium 4-(bromomethyl)benzene-1-sulfinate (CAS No. 1872211-86-3) exemplifies the intersection of precision chemistry and industrial utility. Its adaptability to cutting-edge research themes—such as bioconjugation and smart materials—ensures its relevance in scientific discourse. Future explorations may unlock novel applications, solidifying its status as a cornerstone in modern chemical innovation.
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